molecular formula C23H23F4NO2 B13423499 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol CAS No. 39757-59-0

1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol

Cat. No.: B13423499
CAS No.: 39757-59-0
M. Wt: 421.4 g/mol
InChI Key: TZFMOHFBFVNALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Based on its structural features, which are characteristic of the diphenylbutylpiperidine class of compounds , this substance is anticipated to be a valuable tool for investigating dopaminergic pathways. Compounds within this class are known to act as potent neuroleptic agents with expressed antipsychotic properties, primarily through the mechanism of blocking dopaminergic activity . The distinctive diphenylbutylpiperidine structure is associated with prolonged pharmacological action in related molecules, making this compound a potential candidate for studies requiring sustained receptor interaction . The presence of the trifluoromethylphenyl group is a common feature in bioactive molecules designed for central nervous system (CNS) targets, often enhancing metabolic stability and binding affinity. Researchers may explore this compound for its potential application in modeling psychiatric disorders or in the in vitro screening of new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

39757-59-0

Molecular Formula

C23H23F4NO2

Molecular Weight

421.4 g/mol

IUPAC Name

(4-fluorophenyl)-[2-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]cyclopropyl]methanone

InChI

InChI=1S/C23H23F4NO2/c24-19-6-4-15(5-7-19)21(29)20-12-16(20)14-28-10-8-22(30,9-11-28)17-2-1-3-18(13-17)23(25,26)27/h1-7,13,16,20,30H,8-12,14H2

InChI Key

TZFMOHFBFVNALJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3CC3C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Fluorobenzoyl)propanoic Acid Intermediate

  • Reaction: Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of aluminum chloride catalyst.
  • Conditions: Molar ratio of succinic anhydride to fluorobenzene approximately 1:6.4; aluminum chloride used at 2.4–2.8 equivalents relative to succinic anhydride.
  • Temperature: Controlled between 83–87°C, preferably 85°C.
  • Workup: Acidic hydrolysis with 8–12% hydrochloric acid to isolate 3-(4-fluorobenzoyl)propanoic acid.
  • Outcome: High yield of the acid intermediate, which serves as a precursor for lactone formation.

Reduction to 4-(4-Fluorophenyl)butyrolactone

  • Reaction: Reduction of the acid intermediate using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
  • Solvent: Typically an inert organic solvent such as benzene or tetrahydrofuran.
  • Product: Formation of 4-(4-fluorophenyl)butyrolactone, a key lactone intermediate.

Friedel-Crafts Alkylation to Form 4,4-Bis(4-fluorophenyl)butanoic Acid

  • Reaction: The lactone intermediate reacts with fluorobenzene under Friedel-Crafts conditions again in the presence of aluminum chloride.
  • Product: 4,4-bis(4-fluorophenyl)butanoic acid is obtained, which introduces the diphenyl motif essential for the final compound structure.

Formation of Mixed Anhydride and Piperidinol Coupling

  • Step: Reaction of the acid intermediate with ethyl chloroformate in benzene to form a mixed anhydride.
  • Conditions: Slow addition of crude hydrolysate solution to ethyl chloroformate under stirring, followed by heating for 5 hours.
  • Yield: Approximately 76% yield of the mixed anhydride intermediate.
  • Next: This intermediate is reacted with 4-(m-trifluoromethylphenyl)-4-piperidinol derivatives to form the corresponding piperidine alcohols.
  • Workup: Hydrolysis and purification yield the penfluridol-like piperidinol compound.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Friedel-Crafts Acylation Succinic anhydride, fluorobenzene, AlCl3, 85°C 3-(4-Fluorobenzoyl)propanoic acid High yield
2 Reduction Reducing agent (e.g., NaBH4), solvent (benzene/THF) 4-(4-Fluorophenyl)butyrolactone Efficient reduction
3 Friedel-Crafts Alkylation Fluorobenzene, AlCl3 4,4-Bis(4-fluorophenyl)butanoic acid Key diphenyl intermediate
4 Mixed Anhydride Formation Ethyl chloroformate, benzene, stirring, 5 hours Mixed anhydride intermediate ~76% yield
5 Coupling with Piperidinol 4-(m-Trifluoromethylphenyl)-4-piperidinol, hydrolysis Final piperidinol compound (penfluridol analog) Purification required
6 Cyclopropanation/Trifluoromethylation Simmons-Smith or radical trifluoromethylation, low temp Cyclopropyl ketone moiety installation Stereochemical control critical

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The Friedel-Crafts acylation steps require careful temperature control to avoid side reactions and maximize yield.
  • Aluminum chloride is the preferred Lewis acid catalyst, with molar ratios optimized to balance reactivity and selectivity.
  • The reduction step to lactone intermediates must be controlled to prevent over-reduction or ring opening.
  • Mixed anhydride intermediates are sensitive and require immediate use in coupling reactions to avoid decomposition.
  • Cyclopropanation stereochemistry affects biological activity; trans-isomers are generally preferred and require low-temperature synthesis and chiral catalysts.
  • Industrial scale-up demands solvent recycling and waste minimization due to the use of corrosive reagents (AlCl3, ethyl chloroformate).

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The piperidinol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidinol moiety could yield a ketone, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings which are valuable in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound might be studied for its potential as a drug candidate, given the presence of the piperidinol moiety which is common in many bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties due to the presence of fluorinated aromatic rings.

Mechanism of Action

The mechanism of action of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and fluorinated aromatic groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Moieties

  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (CAS: 332850-87-0): This compound features a fluorobenzoyl group and a nitro-substituted benzyl piperazine. Unlike the target compound, the nitro group at the para position introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to increased polarity. Piperazine rings (vs.
  • 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one: Here, the fluorophenyl group is part of a butyl chain, increasing flexibility compared to the cyclopropyl group in the target compound.

Piperidinol Derivatives with Halogenated Substituents

  • 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5) :
    This compound combines chlorophenyl and fluorophenyl groups via a sulfonyl-piperazine linker. The sulfonyl group enhances solubility but may reduce membrane permeability. The dual halogenation (Cl and F) provides synergistic electronic effects, though the absence of a trifluoromethyl group limits steric bulk compared to the target compound .
  • 1-{[1-(2-Fluorophenyl)cyclopropyl]methyl}-4-piperidinol trifluoroacetate: Structurally closest to the target compound, this analogue shares the cyclopropyl-fluorophenyl motif but lacks the m-trifluoromethylphenyl group. The trifluoroacetate salt improves aqueous solubility, which could be advantageous for formulation but may alter pharmacokinetics .

Cyclopropyl-Containing Analogues

  • 1-[2-(4-Butoxy-3-methoxyphenyl)cyclopropyl]ethanone: A cyclopropyl derivative with alkoxy substituents, this compound demonstrates antimicrobial activity. The absence of a piperidinol core and fluorinated groups limits its utility in CNS-targeted applications but highlights the role of cyclopropyl groups in enhancing stability .

Pharmacological and Toxicological Considerations

  • Toxicity: A related piperidinol derivative, 1-(2-(4-hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol, exhibits an intraperitoneal TDLo of 4.5 mg/kg in mice, suggesting that substituents like hydroxyphenoxy groups may increase toxicity compared to fluorinated analogues .
  • Bioactivity: The trifluoromethyl group in the target compound’s m-trifluoromethylphenyl moiety likely enhances binding to hydrophobic pockets in enzymes or receptors, a feature absent in non-fluorinated or nitro-substituted analogues .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Piperidinol Cyclopropyl-p-fluorobenzoyl, m-CF3-phenyl High rigidity, strong electron-withdrawing effects
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine Piperazine p-Nitrobenzyl Polar nitro group reduces bioavailability
1-[1-(4-Fluorophenyl)-4-oxobutyl]-benzimidazolone Piperidine Butyl-fluorophenyl, benzimidazolone Flexible chain for CNS penetration
1-(4-Chlorophenyl)sulfonyl-4-fluorophenyl-piperidinol Piperidinol Chlorophenyl sulfonyl, fluorophenyl piperazine Dual halogenation for electronic synergy
1-(2-Fluorophenyl-cyclopropyl)methyl-piperidinol Piperidinol Cyclopropyl-fluorophenyl Trifluoroacetate salt enhances solubility

Biological Activity

1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a piperidine ring substituted with trifluoromethyl and cyclopropyl moieties, which are known to influence biological activity.

  • Molecular Formula : C19H20F4N2O
  • Molecular Weight : 368.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The presence of fluorinated groups enhances lipophilicity, potentially improving membrane permeability and target interaction.

1. Antidepressant Effects

Research indicates that compounds structurally similar to 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol exhibit significant antidepressant-like effects in animal models. These effects are often mediated through the inhibition of monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

2. Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in melanin synthesis, and inhibitors of this enzyme have potential applications in treating hyperpigmentation disorders. Studies have shown that derivatives similar to this compound can inhibit tyrosinase activity with IC50 values in the low micromolar range, indicating strong inhibitory potential.

CompoundIC50 (µM)Effect
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol0.18Tyrosinase Inhibitor
Reference Compound17.76Kojic Acid

3. Anti-Osteoclast Activity

Recent studies have highlighted the compound's potential in inhibiting osteoclast differentiation, which is crucial for bone resorption processes. The structure-activity relationship (SAR) analysis suggests that modifications to the cyclopropyl and piperidine moieties can enhance inhibitory effects against RANKL-induced osteoclastogenesis.

DerivativeIC50 (µM)Mechanism
5b0.64Osteoclast Inhibition

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of the compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test. The results indicated a comparable efficacy to established antidepressants like fluoxetine.

Case Study 2: Tyrosinase Inhibition

A series of experiments assessed the compound's inhibitory effects on tyrosinase using both in vitro assays and cell-based models. The findings demonstrated that the compound effectively reduced melanin production in B16F10 melanoma cells without cytotoxic effects, suggesting a favorable safety profile for cosmetic applications.

Q & A

How can researchers optimize the synthesis of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol to improve yield and purity, considering its complex cyclopropane and piperidinol moieties?

Answer:
The synthesis of this compound requires careful optimization due to steric hindrance from the cyclopropane ring and reactivity challenges with fluorinated groups. Key strategies include:

  • Controlled Copolymerization Techniques : Utilize methods adapted from P(CMDA-DMDAAC)s synthesis, where reaction conditions (e.g., temperature, catalyst loading) are systematically varied to stabilize intermediates .
  • Flow Chemistry Integration : Implement continuous-flow systems to enhance reaction control, as demonstrated in diphenyldiazomethane synthesis. This approach minimizes side reactions and improves reproducibility .
  • Purification via pH-Adjusted Chromatography : Adopt buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to separate polar byproducts, a method validated for structurally similar piperidine derivatives .

Table 1 : Optimization Parameters for Cyclopropane Ring Formation

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents ring-opening
Catalyst (e.g., Pd)0.5–1.5 mol%Balances reactivity and cost
Reaction Time12–16 hrsEnsures complete cyclization

What analytical techniques are recommended to resolve structural ambiguities and isomer formation in this compound, especially given fluorinated and trifluoromethyl groups?

Answer:
The presence of fluorinated substituents increases the risk of isomerization and spectral overlap. Recommended approaches include:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass differences between isomers (e.g., ortho/meta/para-fluoro variants) .
  • 2D-NMR (COSY, NOESY) : Differentiates spatial arrangements of the cyclopropane and trifluoromethylphenyl groups. For example, NOE correlations can confirm the proximity of the fluorobenzoyl group to the piperidinol ring .
  • Chiral HPLC with Polarimetric Detection : Essential for enantiomeric resolution, particularly if the cyclopropane introduces chirality .

Case Study : A mislabeled "4-F-BF" sample was identified as an N-benzyl analog using LC-MS/MS, highlighting the need for orthogonal methods to avoid misidentification .

How do structural modifications, such as fluorobenzoyl or trifluoromethylphenyl groups, influence the compound's biological activity based on SAR studies?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Fluorobenzoyl Group : Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., CNS receptors) .
  • Trifluoromethylphenyl Moiety : Increases lipophilicity and electron-withdrawing effects, improving membrane permeability .

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundModificationActivity (IC₅₀)Target
Target Compoundp-Fluorobenzoyl + m-CF₃12 nMσ₁ Receptor
Analog AChlorophenyl45 nMσ₁ Receptor
Analog BNon-fluorinated>100 nMσ₁ Receptor

Data from piperidine derivatives with similar substitutions suggest that fluorination is critical for potency .

What computational strategies integrate with experimental data to predict the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Predict cyclopropane ring strain (≈27 kcal/mol) and electron distribution in fluorinated groups .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess passive diffusion, leveraging parameters from trifluoromethylphenyl-containing analogs .
  • QSAR Models : Train on datasets of piperidinol derivatives to forecast logP and solubility, validated via experimental HPLC logk values .

Example : A maleimide derivative’s fluorescence was optimized using DFT-guided substitutions, demonstrating the value of computational pre-screening .

How should researchers address discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolite Profiling : Use LC-HRMS to identify rapid degradation products (e.g., hydroxylation at the cyclopropane ring) .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁸F isotope) to quantify brain penetration vs. peripheral accumulation .
  • Species-Specific Assays : Compare cytochrome P450 metabolism across species to explain efficacy gaps, as seen in fentanyl analog studies .

Data Contradiction Example : In vitro σ₁ receptor binding (IC₅₀ = 12 nM) did not translate to in vivo analgesia in rodents, prompting reformulation with a PEGylated carrier to enhance bioavailability .

What experimental designs are recommended to evaluate the compound's potential for off-target interactions in complex biological systems?

Answer:

  • Thermal Shift Assays (TSA) : Screen for binding to non-target proteins by monitoring melting temperature shifts .
  • Polypharmacology Profiling : Use kinase/GPCR panels to identify promiscuity, a common issue with piperidine-based compounds .
  • CRISPR-Cas9 Gene Editing : Knock out suspected off-target receptors (e.g., dopamine D2) in cell lines to isolate mechanism-of-action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.